VH032-cyclopropane-F
Description
Overview of Targeted Protein Degradation Modalities
Targeted protein degradation (TPD) is a therapeutic strategy designed to selectively eliminate specific disease-causing proteins from cells. tenovapharma.com Unlike traditional small molecule inhibitors that block the active sites of proteins, TPD utilizes molecules like PROTACs or molecular glues to tag a protein of interest for destruction by the cell's proteasome. tenovapharma.com This approach offers the potential to target proteins previously considered "undruggable" and may provide greater selectivity and fewer side effects. tenovapharma.com Other TPD modalities include lysosome-targeting chimeras (LYTACs) and antibody-drug conjugate (ADC)-based degraders. rootsanalysis.com
Fundamental Principles of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules, meaning they consist of two distinct active parts connected by a chemical linker. wikipedia.org One end of the PROTAC binds to a specific protein of interest (POI) that is targeted for degradation, while the other end binds to an E3 ubiquitin ligase. bmglabtech.com This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. digitellinc.com
Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. nih.gov This polyubiquitination acts as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. wikipedia.orgresearchgate.net A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can initiate another cycle of degradation. thermofisher.com
Role of E3 Ubiquitin Ligases in PROTAC Design and Function
E3 ubiquitin ligases are a critical component of the UPS, responsible for recognizing specific protein substrates and catalyzing the attachment of ubiquitin. nih.gov There are over 600 known E3 ligases in human cells, offering a vast array of potential targets for PROTAC design. frontiersin.orgnih.gov The choice of E3 ligase and the design of the corresponding ligand are crucial for the efficacy and selectivity of a PROTAC. mtoz-biolabs.com By hijacking a specific E3 ligase, researchers can direct the degradation machinery towards a desired protein target. acs.org The development of potent and selective small molecule ligands for E3 ligases has been a major focus in the advancement of PROTAC technology. nih.gov
Historical Context of Von Hippel-Lindau (VHL) E3 Ligase Ligands in PROTAC Development
The Von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2-VHL E3 ligase complex. tandfonline.com Its natural role involves the degradation of hypoxia-inducible factor 1α (HIF-1α) under normal oxygen conditions. tandfonline.com The discovery that small molecules could mimic the HIF-1α binding to VHL paved the way for the development of VHL ligands for PROTACs. rsc.org
The first peptide-based PROTACs emerged in 2001. frontiersin.orgportlandpress.com A significant advancement was the use of a peptide sequence from HIF-1α to recruit the VHL E3 ligase. nih.gov However, the breakthrough came with the development of the first non-peptidic, small-molecule VHL ligand in 2012, which significantly improved the drug-like properties of VHL-based PROTACs. tandfonline.com Since then, VHL has become one of the most extensively used E3 ligases in PROTAC design due to its well-understood biology and the availability of potent ligands. frontiersin.orgnih.gov
Significance of VH032-cyclopropane-F within VHL Ligand Research
This compound is a functionalized derivative of the VHL ligand VH032. sigmaaldrich.comalfa-chemistry.com Its unique structure, which incorporates a fluorinated cyclopropane (B1198618) moiety, is designed to enhance its binding affinity and specificity for VHL. chemblink.com This modification is a key area of ongoing research aimed at improving the physicochemical properties of VHL-recruiting PROTACs. tandfonline.com
This compound serves as a crucial building block for creating PROTACs. sigmaaldrich.com It can be connected via a linker to a ligand that targets a specific protein for degradation. medchemexpress.comshellchemtech.com For instance, it has been used to create PROTACs that are partial degraders of SMARCA2 and SMARCA4, proteins implicated in cancer. medchemexpress.comxcessbio.com The development and application of compounds like this compound represent a significant step forward in the rational design of more effective and selective targeted protein degraders.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C26H33FN4O5S | sigmaaldrich.comxcessbio.comprecisepeg.com |
| Molecular Weight | 532.63 g/mol | sigmaaldrich.comshellchemtech.comprecisepeg.com |
| CAS Number | 2306193-99-5 | sigmaaldrich.comshellchemtech.comprecisepeg.com |
| Appearance | Solid powder | sigmaaldrich.comarctomsci.com |
| Purity | ≥95% | sigmaaldrich.comsigmaaldrich.com |
| Synonyms | (S,R,S)-AHPC-cyclopropane-F, VHL ligand 3, E3 ligase Ligand 19 | sigmaaldrich.commedchemexpress.comxcessbio.com |
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBLHQUBMCCFKE-LVCYWYKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Strategies and Structural Modulations of Vh032 Cyclopropane F
Synthetic Routes to VH032-Based VHL Ligands
The synthesis of VH032-based ligands, including the precursor to VH032-cyclopropane-F, typically involves multi-step sequences that assemble three key fragments: a substituted thiazole (B1198619), a hydroxyproline (B1673980) core, and a tert-leucine group. Several convergent and linear strategies have been reported for the synthesis of the parent compound, VH032.
Common synthetic routes often converge on a key benzylamine (B48309) intermediate. rsc.orgrsc.org The preparation of this intermediate has been approached through various methods:
C–H Arylation: This involves the direct coupling of a 4-methylthiazole (B1212942) with a protected benzylic amine. rsc.orgrsc.org
Benzonitrile (B105546) Reduction: An alternative route involves the reduction of a cyanobenzyl-thiazole intermediate to the corresponding benzylamine. rsc.orguni-bonn.de However, this step can be yield-limiting in some protocols. rsc.org
Suzuki–Miyaura Cross-Coupling: This method couples a thiazole-boronic acid derivative with a bromobenzyl amine derivative. rsc.orgrsc.org
Heck Coupling: Some early syntheses employed a palladium-catalyzed Heck coupling reaction between 4-bromobenzonitrile (B114466) and 4-methylthiazole. uni-bonn.de
Once the key benzylamine intermediate is formed, it is coupled with the hydroxyproline-tert-leucine dipeptide fragment. The synthesis culminates in sequential or convergent amidation and deprotection steps to yield the final VH032 core structure. rsc.org
| Synthetic Strategy | Key Reaction | Reactants | Significance |
|---|---|---|---|
| C–H Arylation | Palladium-catalyzed direct coupling | 4-methylthiazole and a protected benzylic amine | A common and direct method for forming the core thiazole-benzyl structure. rsc.orgrsc.org |
| Benzonitrile Reduction | Nitrile group reduction | 4-(4-methylthiazol-5-yl)benzonitrile | An alternative to direct arylation but can be a yield-limiting step. rsc.orguni-bonn.de |
| Suzuki–Miyaura Coupling | Palladium-catalyzed cross-coupling | Thiazole-boronic acid and a bromobenzyl derivative | A reliable method for carbon-carbon bond formation in the VH032 backbone. rsc.org |
Targeted Synthesis of the Cyclopropane-F Moiety in this compound
This compound is distinguished from its parent compound, VH032, by the presence of a 1-fluorocyclopropyl group attached to the tert-leucine amino acid residue. xcessbio.comsigmaaldrich.com The synthesis of this specific moiety is achieved in the final stages of the synthetic sequence. It involves the formation of an amide bond between the free amine of the (S)-tert-leucine residue and 1-fluorocyclopropanecarboxylic acid.
This targeted modification is typically performed on a VH032 precursor that has a free primary amine, often referred to as VH032-amine or (S,R,S)-AHPC. abmole.com The coupling reaction is a standard amide bond formation, likely utilizing common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) to facilitate the reaction. acs.orgbham.ac.uk The introduction of the fluoro-cyclopropyl group has been shown in other contexts to enhance selectivity and other desirable properties of the final molecule. nih.gov
Optimization of Synthetic Pathways for Research Scale Production
For VH032-based ligands to be widely used in research, particularly for creating PROTAC libraries, efficient and scalable synthetic routes are essential. Significant efforts have been made to optimize the synthesis for multigram production. rsc.orguni-bonn.de
Key optimizations include:
Catalyst Selection: In the C-H arylation step, the choice of palladium catalyst is crucial. Studies have shown that using Pd-PEPPSI-IPr can be superior to Pd(OAc)2, leading to higher yields and purer products that can be purified by simple trituration rather than column chromatography. rsc.org
Avoiding Problematic Reagents: Some optimizations have focused on replacing problematic or low-yielding steps. For instance, improvements to the benzonitrile reduction step, which can be a bottleneck, have been a focus of route optimization. rsc.orguni-bonn.de
| Optimization Strategy | Description | Impact on Production |
|---|---|---|
| Improved C-H Arylation | Use of Pd-PEPPSI-IPr catalyst instead of Pd(OAc)2. rsc.org | Higher yield (89%) and purity, enabling non-chromatographic purification. rsc.org |
| Unified Multi-step Route | Development of a 5-step unified route for preparing VH032 and its analogue Me-VH032. rsc.org | Achieved multigram quantities with overall yields of 56-61%. rsc.org |
| Chromatography-Free Synthesis | A reported 7-step synthesis for a 42.5 g batch of VH032. rsc.org | Significantly improves scalability and reduces production time and cost. rsc.org |
Derivatization Strategies for PROTAC Linker Integration
This compound is designed to be incorporated into PROTACs, which requires attaching it to a linker that is also connected to a ligand for a target protein. xcessbio.commedchemexpress.eu The VH032 scaffold offers several positions for derivatization to integrate these linkers.
Two primary attachment points have been widely established:
The "Left-Hand Side" (LHS) Amide: The terminal amide bond on the cyclopropane-F moiety can be replaced with a linker. This involves using a precursor where the tert-leucine amine is coupled directly to a linker, rather than the fluorocyclopropyl group. This is a common strategy for many VH032-based PROTACs. uni-bonn.de
The "Right-Hand Side" (RHS) Phenolic Hydroxyl: The hydroxyl group on the phenyl ring of the thiazole-benzyl portion serves as another key exit vector. uni-bonn.denih.gov This position allows for the attachment of linkers, often through an ether linkage, providing an alternative orientation for the PROTAC molecule. nih.gov
The choice of linker chemistry and attachment point is critical, as it influences the geometry of the ternary complex (E3 ligase-PROTAC-target protein) and can affect degradation efficiency and selectivity. nih.govfrontiersin.org Common linkers include flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, which are typically attached via amide or ether bonds. nih.govnih.gov More advanced strategies employ motifs like triazoles (formed via click chemistry) or even organometallic scaffolds like ferrocene (B1249389) to create linkers with unique conformational properties. nih.govacs.org
| Derivatization Point | Location on VH032 Core | Common Linker Chemistry | Significance |
|---|---|---|---|
| LHS Amine Position | Amine of the tert-leucine residue. uni-bonn.de | Amide bond formation. acs.org | A well-established and frequently used attachment point for PROTAC linkers. uni-bonn.de |
| RHS Phenolic Hydroxyl | Hydroxyl group on the phenyl ring. uni-bonn.de | Ether bond formation. frontiersin.org | Provides an alternative vector, allowing for different spatial arrangements in the ternary complex. nih.gov |
Stereochemical Considerations in this compound Synthesis
The biological activity of VHL ligands is highly dependent on their three-dimensional structure, making stereochemical control paramount during synthesis. This compound possesses several chiral centers that must be in the correct configuration to ensure effective binding to the VHL protein.
The key stereocenters are:
(2S, 4R)-hydroxyproline: The pyrrolidine (B122466) ring, derived from (4R)-hydroxy-L-proline, is fundamental to the interaction with VHL. chemblink.comnih.gov This specific stereochemistry is crucial for positioning the 4-hydroxyl group correctly within the VHL binding pocket.
(S)-tert-leucine: The amino acid residue coupled to the proline is the (S)-enantiomer. chemblink.com
Fluorinated Cyclopropane (B1198618): The 1-fluorocyclopropylcarbonyl group itself does not introduce a new stereocenter at the carbon bearing the fluorine, as the other two ring carbons are unsubstituted (CH2).
Maintaining these stereochemical configurations throughout the synthesis is achieved by using enantiomerically pure starting materials, such as (2S, 4R)-hydroxyproline and (S)-tert-leucine derivatives. The coupling and deprotection reactions are chosen to avoid racemization of the existing chiral centers. Studies on related VHL ligands have demonstrated that even subtle changes in stereochemistry, such as the configuration of a fluorinated hydroxyproline ring, can dramatically reduce binding affinity to VHL, underscoring the importance of precise stereochemical control. nih.gov
Molecular and Cellular Mechanisms of Vh032 Cyclopropane F As a Vhl Ligand
Binding Affinity and Specificity to Von Hippel-Lindau (VHL) E3 Ligase
VH032-cyclopropane-F is specifically designed to bind to the substrate recognition subunit of the Cullin2 RING-VHL (CRL2^VHL) E3 ligase complex. nih.govnih.gov It is a derivative of VH032, which itself is an inhibitor of the VHL and hypoxia-inducible factor 1-alpha (HIF-1α) protein-protein interaction. medchemexpress.com The parent compound, VH032, binds to VHL with a dissociation constant (Kd) of 190 nM. medchemexpress.com
The modifications in this compound, specifically the substitution of an acetyl group with a fluorinated cyclopropane (B1198618) ring, can significantly influence its binding characteristics and the efficacy of the resulting PROTAC. acs.org Research comparing different VHL ligand analogues has shown that such modifications can lead to a higher affinity for the VHL E3 ligase. acs.org For instance, a PROTAC incorporating this fluorinated cyclopropane VHL analogue demonstrated enhanced degradation of histone deacetylase 3 (HDAC3), suggesting that the recruitment of the VHL E3-ligase was more favorable for forming a ternary complex with HDAC3 compared to other analogues. acs.org The binding affinity of various VHL ligands is a key determinant of their utility in PROTACs, with nanomolar affinities often being sought to ensure efficient E3 ligase recruitment. acs.orgnih.gov
Table 1: Binding Affinities of Selected VHL Ligands This table provides context by showing the binding affinities of the parent VH032 ligand and related compounds to the VHL protein complex. Data for this compound itself is not publicly available in the search results, but its enhanced affinity relative to acetylated analogues is noted.
| Compound | Type | IC50 | Ki | Reference |
| VH032 | Parent VHL Ligand | 77.8 nM | 33.4 nM | acs.orgnih.gov |
| VH298 | VHL Ligand | 44.0 nM | 18.9 nM | acs.orgnih.gov |
| MZ1 | VHL-based PROTAC | 14.7 nM | 6.3 nM | acs.orgnih.gov |
| VH032 phenol | VHL Ligand | 34.0 nM | 14.6 nM | acs.orgnih.gov |
Formation of Ternary Complexes with Target Proteins and E3 Ligase
The fundamental mechanism of action for a PROTAC containing this compound is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and the VHL E3 ligase. alfa-chemistry.comsemanticscholar.org This induced proximity brings the target protein into close contact with the E3 ligase machinery. sigmaaldrich.com this compound can be connected via a chemical linker to a ligand that binds a specific protein of interest (POI). selleckchem.commedchemexpress.comprecisepeg.com For example, a PROTAC designated "PROTAC 1" utilizes this compound connected to a ligand for the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A (SMARCA) bromodomain, which results in a degrader of the proteins SMARCA2 and SMARCA4. selleckchem.commedchemexpress.com The formation of a stable ternary complex is a crucial, though not always sufficient, step for potent protein degradation. biorxiv.org The structure and length of the linker, along with the specific binding orientation of the VHL and POI ligands, play a pivotal role in the stability and efficacy of this complex. rsc.orgrsc.org
Structural Basis of this compound – VHL Interaction
The interaction between this compound and VHL is based on the well-characterized binding of hydroxyproline (B1673980) (Hyp) derivatives to the HIF-1α binding site on VHL. nih.govacs.org The VHL protein is composed of an α domain, which recruits Elongin B/C, and a β domain that contains the binding site for HIF-1α and, consequently, for VHL ligands like VH032 and its derivatives. nih.gov
While a specific crystal structure for a ternary complex involving this compound was not found in the search results, extensive structural data exists for complexes with its parent ligand, VH032. nih.govresearchgate.net For instance, the crystal structure of the ternary complex VHL:MZ1:BRD4(BD2) reveals that the PROTAC sits (B43327) in a bowl-shaped pocket formed by extensive protein-protein interactions between VHL and the bromodomain-containing protein 4 (BRD4). nih.gov Similarly, the structure of a complex involving the degrader CIP-1, which also uses a VH032-based VHL binder, shows that the VHL binding component maintains interactions with the E3 ligase that are equivalent to the parent VH032 ligand. researchgate.net These structures highlight that in addition to the binary interactions of the warheads, the PROTAC can form new inter- and intramolecular contacts within the ternary complex, and the complex is further stabilized by ligand-induced protein-protein interactions. nih.govresearchgate.net These insights are directly applicable to understanding how this compound orients a target protein relative to VHL.
The introduction of the cyclopropane group in this compound has specific structural consequences. Structural studies of cyclopropyl-containing VHL inhibitors show that the cyclopropyl (B3062369) group fits snugly into a pocket on VHL. nih.gov This binding induces conformational changes in the side chain of the amino acid residue Arginine 69 (Arg69) of VHL, which bends to better accommodate the cyclopropyl moiety. nih.gov This induced-fit mechanism highlights the conformational dynamics inherent in the VHL-ligand interaction. Furthermore, the α-fluorination present in the molecule can enforce a strict anti-conformation of the α-fluorocarbonyl moiety, further defining the bound state of the ligand. nih.gov The dynamic nature of these interactions, including the formation of dynamic intramolecular hydrogen bonds, can influence the molecule's properties and its ability to effectively form a productive ternary complex. unito.it
Ubiquitination Cascade Initiation via this compound PROTACs
Once a stable ternary complex is formed, facilitated by the this compound moiety, the cellular ubiquitination cascade is initiated. alfa-chemistry.comrsc.org The CRL2^VHL complex recruits an E2 ubiquitin-conjugating enzyme that is loaded with an activated ubiquitin molecule. nih.govmedchemexpress.com The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein. biorxiv.orgmedchemexpress.com This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for degradation. medchemexpress.com The catalytic nature of PROTACs means a single molecule can induce the ubiquitination of multiple target protein molecules. rsc.orgsemanticscholar.org
Proteasomal Recognition and Degradation Pathways
The polyubiquitinated target protein is subsequently recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. nih.govmedchemexpress.com The proteasome captures, unfolds, and proteolytically cleaves the target protein into small peptides. medchemexpress.com The PROTAC molecule, including the this compound ligand, is not degraded in this process and is released back into the cell, where it can recruit another target protein molecule and initiate a new cycle of degradation. rsc.orgsemanticscholar.org This catalytic activity allows PROTACs to be effective at sub-stoichiometric concentrations. nih.gov In principle, any protein that can be targeted by a specific ligand can be degraded via this pathway when linked to an E3 ligase ligand like this compound. medchemexpress.com
Structure Activity Relationship Sar and Rational Design Principles of Vh032 Cyclopropane F Protacs
Impact of the Cyclopropane-F Moiety on VHL Binding Affinity and Specificity
The journey to VH032-cyclopropane-F began with the prototypical VHL ligand, VH032, which itself was the product of rational design to mimic the binding of the native VHL substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govresearchgate.net VH032 binds to VHL with a dissociation constant (Kd) of 185 nM. musechem.comselleckchem.comtandfonline.com Structure-guided analysis of VH032 bound to the VHL protein complex revealed opportunities to further optimize interactions within the ligand binding pocket, particularly the left-hand side (LHS) pocket which accommodates the terminal acetyl group of VH032. nih.gov
A systematic optimization strategy was employed, replacing the LHS methyl group of the acetamide (B32628) with larger and more constrained substituents to better fill the hydrophobic pocket shaped by Arg69, Asn67, Phe91, and Tyr112. nih.gov This led to two key modifications that define the this compound moiety:
Cyclopropylation: Replacing the methyl group with a highly constrained cyclopropyl (B3062369) ring proved beneficial. This group's volume is optimal for fitting snugly into the LHS pocket, inducing a conformational change in the Arg69 side chain to better accommodate the moiety. This modification alone increased binding affinity approximately 1.4-fold. nih.gov
α-Fluorination: The addition of an α-fluorine substituent to the cyclopropyl group induced a strict anti-conformation of the α-fluorocarbonyl moiety. This pre-organization of the ligand into a favorable binding conformation reduces the entropic penalty paid upon binding to VHL, thereby further increasing binding affinity. nih.govresearchgate.net
The combination of these two features in the VHL inhibitor VH101, which incorporates the fluorocyclopropyl group, resulted in a significantly more potent VHL ligand with a Kd of 44 nM, a more than four-fold improvement over the parent VH032. musechem.comtandfonline.com This enhanced affinity is critical for developing effective PROTACs, as a high-affinity E3 ligase handle helps drive the formation of a stable ternary complex.
| Compound | Key Structural Feature | VHL Binding Affinity (Kd) | Reference |
|---|---|---|---|
| VH032 | Acetyl Group | 185 nM | selleckchem.comtandfonline.com |
| VH101 | Fluorocyclopropyl Group | 44 nM | musechem.comtandfonline.com |
Influence of this compound Linker Chemistry on PROTAC Efficacy
The linker connecting the this compound warhead to the target protein ligand is not merely a spacer but a critical determinant of a PROTAC's efficacy. musechem.com Its length, rigidity, and chemical composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for successful ubiquitination and subsequent degradation of the protein of interest (POI). nih.govresearchgate.net
The length of the linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair. ub.edu If a linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both the POI and VHL. explorationpub.com Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitin transfer. explorationpub.comarxiv.org Studies on VHL-based PROTACs have shown that degradation potency can decrease as linker length increases, highlighting the need for careful optimization. nih.gov The optimal length is often determined empirically by synthesizing a series of PROTACs with varying linker lengths (e.g., using different numbers of polyethylene (B3416737) glycol or alkyl units) and evaluating their degradation activity. musechem.comub.edu
The flexibility of the linker plays a significant role in the thermodynamics of ternary complex formation. Highly flexible linkers, such as long alkyl or polyethylene glycol (PEG) chains, can have a high entropic cost upon binding, as their conformational freedom is restricted within the ternary complex. nih.govnih.gov While some flexibility is necessary to allow the PROTAC to adopt a productive conformation, excessive flexibility can be detrimental. arxiv.org
Polyethylene Glycol (PEG) Linkers: Commonly used due to their synthetic accessibility and ability to increase hydrophilicity, which can improve solubility. However, they can also increase molecular weight and flexibility. nih.gov
Alkyl Chains: These provide hydrophobicity and are synthetically straightforward. However, long, flexible alkyl linkers can collapse due to hydrophobic interactions, potentially hindering ternary complex formation in aqueous environments. nih.govnih.gov
Rigid/Cyclic Linkers: Structures like piperazine, piperidine, or phenyl rings are increasingly used to replace flexible linkers. They offer greater rigidity and can improve properties like cell permeability and metabolic stability, addressing common challenges associated with the high molecular weight and poor drug-like properties of many PROTACs. musechem.comnih.gov
| Linker Type | Key Properties | Potential Impact on PROTAC Efficacy | Reference |
|---|---|---|---|
| Alkyl Chains | Flexible, hydrophobic, synthetically simple | Can have high entropic cost for binding; may suffer from poor solubility. | nih.gov |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic, improves solubility | Increases molecular weight; flexibility can be beneficial or detrimental depending on the system. | nih.gov |
| Rigid (e.g., Phenyl, Alkyne, Piperazine) | Conformationally constrained, can improve permeability and stability | Reduces entropic penalty for binding; can form specific stabilizing interactions with proteins. | musechem.comresearchgate.net |
Positional Scanning and Analog Design for Enhanced Degradation
The development of the this compound moiety is a prime example of successful analog design guided by positional scanning and structure-activity relationships. nih.gov Starting from the initial VHL ligand scaffolds, researchers systematically probed different regions of the molecule to optimize interactions with the VHL protein. nih.govresearchgate.net The optimization process that led to the fluorocyclopropyl group involved a detailed exploration of the LHS pocket of the VHL binding site. nih.gov By replacing the original methyl group with a series of analogs (e.g., ethyl, t-butyl, cyclopropyl), chemists were able to map the steric and electronic requirements of this sub-pocket. nih.gov This group-based optimization revealed that the cyclopropyl ring was an ideal size and shape, and further decoration with fluorine provided an additional advantage through conformational pre-organization. nih.gov This iterative process of design, synthesis, and biological testing is fundamental to enhancing the binding affinity of the E3 ligase ligand, which in turn provides a superior anchor for building more potent PROTAC degraders. researchgate.net
Computational Chemistry Approaches in PROTAC Design Utilizing this compound
Given the complexity and vast chemical space of PROTAC design, computational chemistry and molecular modeling have become indispensable tools. nih.govchemrxiv.org For PROTACs utilizing this compound, these methods are crucial for streamlining the design process and predicting the likelihood of forming a productive ternary complex. nih.govacs.org
The primary goal of computational modeling in this context is to predict the three-dimensional structure of the POI-PROTAC-VHL ternary complex. nih.govresearchgate.net Various techniques are employed:
Protein-Protein Docking: Used to generate initial models of how the POI and VHL might interact. nih.govchemrxiv.org
Molecular Docking: The PROTAC molecule, including the this compound warhead and the linker, is docked into the binding sites of the respective proteins to assess fit and identify potential stabilizing or destabilizing interactions. explorationpub.com
Molecular Dynamics (MD) Simulations: These simulations provide a dynamic view of the ternary complex, allowing researchers to assess its stability over time, understand the role of linker flexibility, and identify key interactions that hold the complex together. nih.govnih.gov
These computational approaches enable the rational design of linkers by predicting optimal lengths, compositions, and attachment points before undertaking resource-intensive chemical synthesis. nih.govchemrxiv.org By modeling how different linkers orient the this compound moiety relative to the target protein, researchers can prioritize designs that are most likely to result in efficient degradation. nih.govacs.org
Molecular Docking Simulations for VHL-Ligand Binding
In the context of this compound and its derivatives, such as those incorporated into the SMARCA2/4 degrader ACBI1, a combined computational approach is often employed. This typically involves static ternary complex modeling followed by induced-fit docking. The initial static models of the ternary complex (e.g., Target Protein-PROTAC-VHL) can be generated using protein-protein docking algorithms. Subsequently, induced-fit docking of the PROTAC molecule into this pre-formed complex allows for the refinement of the binding pose, accounting for the flexibility of both the ligand and the protein side chains in the binding pocket. This methodology has proven effective in reproducing experimentally determined ternary complex structures with a high degree of accuracy.
Studies on VHL-mediated PROTACs have demonstrated the reliability of these models for developing new degraders. For instance, the induced-fit docking of a series of active PROTACs into their respective modeled ternary complexes has shown a high correlation with their biological activity. Conversely, PROTACs known to be inactive often fail to adopt a stable binding mode in these simulations, underscoring the predictive power of this approach. These simulations are sensitive to subtle structural changes in the PROTAC, enabling the in-silico evaluation of novel designs before their chemical synthesis.
Key interactions for the VH032-based ligands within the VHL binding pocket typically involve a network of hydrogen bonds and hydrophobic contacts. The hydroxyproline (B1673980) core of the ligand is crucial for recognition, forming hydrogen bonds with key residues such as Ser111 and His110 of VHL. The tert-butyl group often occupies a hydrophobic pocket, while the cyclopropane-F moiety can engage in additional favorable interactions. The rational design of PROTACs leverages these insights to optimize the VHL-binding fragment for enhanced affinity and to orient the linker and the target-protein ligand in a manner conducive to stable ternary complex formation.
| Computational Method | Application in this compound PROTAC Design | Key Insights |
|---|---|---|
| Protein-Protein Docking | Generation of initial static models of the ternary complex. | Provides a starting conformation for further refinement. |
| Induced-Fit Docking | Refinement of the PROTAC binding pose within the ternary complex. | Accounts for ligand and protein flexibility, improving the accuracy of the predicted binding mode and identifying key interactions. |
Molecular Dynamics Simulations of Ternary Complex Stability
While molecular docking provides a static snapshot of the ternary complex, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability and conformational landscape of the complex over time. MD simulations are crucial for understanding the intricate relationship between the PROTAC's structure and its function, providing insights that are not accessible through static modeling alone.
For this compound-based PROTACs, such as ACBI1, MD simulations have been instrumental in confirming the stability of the computationally generated ternary complexes. These simulations, often run for hundreds of nanoseconds, track the atomic movements within the complex, allowing for the analysis of its structural fluctuations and intermolecular interactions. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will exhibit minimal deviations from its initial docked conformation.
Furthermore, MD simulations can elucidate the importance of specific protein-protein and protein-ligand interactions in maintaining the integrity of the ternary complex. For example, simulations of the SMARCA2-ACBI1-VHL complex have highlighted the critical role of dynamic hydrogen bonds and hydrophobic contacts at the interface between SMARCA2 and VHL, which are induced by the binding of the PROTAC. These simulations can also reveal the conformational flexibility of the linker, which is a key determinant of the PROTAC's ability to effectively bridge the target protein and the E3 ligase. By capturing these dynamic aspects, MD simulations provide a more comprehensive understanding of the structure-activity relationship and can guide the design of linkers that promote the formation of a stable and productive ternary complex.
| Simulation Parameter | Significance for Ternary Complex Stability | Example Finding for ACBI1 |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the structural deviation of the complex from its initial state over time, indicating stability. | The SMARCA2-ACBI1-VHL complex exhibits stable RMSD values, confirming the stability of the overall architecture. |
| Intermolecular Interactions | Tracks the formation and breaking of hydrogen bonds and other non-covalent interactions that stabilize the complex. | Dynamic hydrogen bonds are observed at the SMARCA2-VHL interface, contributing to the stability of the ternary complex. |
| Linker Conformational Analysis | Assesses the flexibility and preferred conformations of the linker, which are crucial for effective bridging of the two proteins. | The linker of ACBI1 adopts conformations that facilitate favorable protein-protein interactions. |
Free Energy Perturbation Studies for Binding Optimization
Free Energy Perturbation (FEP) is a powerful computational technique used to accurately predict the change in binding affinity resulting from small chemical modifications to a ligand. While specific FEP studies on this compound are not extensively reported in the public domain, the principles of this method are highly relevant to the optimization of VHL-based PROTACs. FEP calculations can provide quantitative guidance for medicinal chemists, enabling the prioritization of synthetic efforts towards modifications that are most likely to enhance binding affinity.
The application of FEP in PROTAC design would involve calculating the relative binding free energy (ΔΔG) between a reference ligand (e.g., a PROTAC with a this compound warhead) and a series of closely related analogs with modifications to the VHL ligand, the linker, or the target-binding moiety. These calculations are performed by computationally "alchemically" transforming the reference ligand into the analog in both the bound (in the ternary complex) and unbound (in solution) states. The difference in the free energy of these two transformations provides a prediction of the change in binding affinity.
For optimizing the VHL-ligand binding of a this compound-based PROTAC, FEP could be used to explore various substitutions on the cyclopropane (B1198618) ring, the thiazole (B1198619) group, or other parts of the molecule. For example, FEP could predict whether replacing the fluorine atom with a hydrogen or a methyl group would be beneficial or detrimental to VHL binding. By providing a quantitative measure of the impact of such changes, FEP can accelerate the design-build-test-learn cycle, leading to the more rapid development of highly potent and selective PROTACs. The accuracy of FEP calculations has been shown to be high in many drug discovery projects, often with predictive errors of less than 1 kcal/mol, making it a valuable tool for the fine-tuning of ligand-protein interactions.
| FEP Application | Potential for this compound PROTACs | Expected Outcome |
|---|---|---|
| VHL Ligand Optimization | Predicting the impact of substitutions on the cyclopropane-F moiety or other parts of the VHL ligand on binding affinity. | Identification of modifications that enhance VHL binding and, consequently, ternary complex stability. |
| Linker Modification | Assessing how changes in linker composition or length affect the overall binding free energy of the PROTAC in the ternary complex. | Design of linkers that not only position the two proteins optimally but also contribute favorably to the binding thermodynamics. |
| Target Ligand Refinement | Guiding modifications on the target-binding warhead to improve its affinity while maintaining or enhancing ternary complex formation. | Development of PROTACs with improved overall potency and selectivity. |
Preclinical Biological and Pharmacological Investigations of Vh032 Cyclopropane F Protacs
In Vitro Cellular Degradation Assays
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context. Quantitative assessments are typically performed using techniques such as Western blotting or mass spectrometry-based proteomics.
One notable example of a PROTAC utilizing a VH032-cyclopropane-F derivative is ACBI1, which targets the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4. nih.govcancer-research-network.com In the acute myeloid leukemia cell line MV-4-11, treatment with ACBI1 resulted in the potent and complete degradation of both SMARCA2 and SMARCA4. nih.gov Similarly, in the SMARCA4-deficient non-small cell lung cancer cell line NCI-H1568, ACBI1 effectively degraded SMARCA2. nih.gov
Another PROTAC, referred to as D-PROTAC, which incorporates a this compound ligand, was developed to target Focal Adhesion Kinase (FAK). In KRAS mutant non-small cell lung cancer A427 cells, D-PROTAC was shown to efficiently eliminate the FAK protein, achieving over 90% degradation at a concentration of 800 nM. researchgate.net
These findings are often visualized through Western blot analysis, providing a qualitative and semi-quantitative measure of protein degradation across a range of PROTAC concentrations.
Table 1: Quantification of Target Protein Degradation by this compound PROTACs in Various Cell Lines
| PROTAC | Target Protein | Cell Line | Degradation | Concentration |
|---|---|---|---|---|
| ACBI1 | SMARCA2 | MV-4-11 | Complete | Not specified |
| ACBI1 | SMARCA4 | MV-4-11 | Complete | Not specified |
| ACBI1 | SMARCA2 | NCI-H1568 | Effective | Not specified |
| D-PROTAC | FAK | A427 | >90% | 800 nM |
To further characterize the potency and efficiency of PROTACs, the half-maximal degradation concentration (DC50) and the kinetics of degradation are determined. The DC50 value represents the concentration of a PROTAC required to degrade 50% of the target protein, serving as a key metric for potency.
For the PROTAC ACBI1, the DC50 values for the degradation of SMARCA2 and SMARCA4 in MV-4-11 cells after an 18-hour treatment were determined to be 6 nM and 11 nM, respectively. nih.govcancer-research-network.com This demonstrates the high potency of ACBI1 in inducing the degradation of its target proteins. In the same cell line, ACBI1 also induced the degradation of PBRM1, another bromodomain-containing protein, with a DC50 of 32 nM. nih.govcancer-research-network.com
The kinetics of degradation are also a critical parameter. Time-course experiments with ACBI1 in MV-4-11 cells, using a concentration of 1 µM, revealed that half-maximal degradation of both SMARCA2 and SMARCA4 occurred in well under 2 hours, indicating a rapid onset of action. nih.gov
For other PROTACs targeting FAK, such as PROTAC FAK degrader 1, a DC50 value of 3 nM has been reported. abmole.com Another potent and selective FAK degrader, GSK215, which also utilizes a VHL ligand, exhibited a DC50 of 1.3 nM in A549 cells after a 2-hour incubation. medchemexpress.com
Table 2: DC50 Values and Degradation Kinetics for this compound PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Degradation Half-life (at 1 µM) |
|---|---|---|---|---|
| ACBI1 | SMARCA2 | MV-4-11 | 6 nM | <2 hours |
| ACBI1 | SMARCA4 | MV-4-11 | 11 nM | <2 hours |
| ACBI1 | PBRM1 | MV-4-11 | 32 nM | Not determined |
| PROTAC FAK degrader 1 | FAK | Not specified | 3 nM | Not determined |
| GSK215 | FAK | A549 | 1.3 nM | Not determined |
A phenomenon often observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations of the PROTAC. nih.govmarinbio.com This is attributed to the formation of binary complexes between the PROTAC and the target protein or the E3 ligase, which are unproductive for the formation of the necessary ternary complex for degradation. nih.govnih.gov
Modeling studies of PROTACs like ACBI1 have demonstrated that at thermodynamic equilibrium, the formation of the ternary complex first increases with the degrader concentration and then decreases as the concentration becomes excessively high. nih.gov This theoretical hook effect is a consequence of the saturation of both the target protein and the E3 ligase with individual PROTAC molecules, preventing the bridging required for ternary complex formation. nih.gov
The kinetic process of degradation also exhibits this non-monotonous dependency on PROTAC concentration. nih.gov The occurrence and prominence of the hook effect are influenced by multiple factors, including the cellular context and specific characteristics of the PROTAC and its targets. marinbio.com Understanding and mitigating the hook effect is a key aspect of PROTAC design and optimization to ensure a wide therapeutic window.
The degradation of target proteins by PROTACs is mediated by the ubiquitin-proteasome system. A crucial step in this process is the ubiquitination of the target protein, which marks it for degradation by the proteasome. Therefore, investigating the ubiquitination levels of the target protein upon PROTAC treatment provides mechanistic evidence for the PROTAC's mode of action.
The degradation induced by ACBI1 has been shown to be dependent on the activity of the proteasome and on neddylation, a process required for the activation of cullin-RING E3 ligases like VHL. nih.gov This was demonstrated by the rescue of target protein degradation in the presence of a proteasome inhibitor or a neddylation inhibitor. nih.gov
Similarly, the degradation of FAK by the PROTAC GSK215 was confirmed to be ubiquitin and proteasome-dependent. medchemexpress.com While direct quantification of ubiquitinated FAK was not detailed, the reliance on the proteasome system is a strong indicator of a ubiquitin-mediated degradation pathway. The development of in vitro ubiquitination assays can further aid in directly monitoring the ubiquitination of a target protein in the presence of a PROTAC, the E3 ligase, and other necessary components of the ubiquitination cascade.
Target Protein Selectivity Profiling
A critical aspect of the preclinical evaluation of PROTACs is the assessment of their selectivity. Unbiased, proteome-wide analyses are essential to identify any unintended protein degradation, which could lead to off-target effects and toxicity.
Multiplexed isobaric tagging mass spectrometry has been utilized to demonstrate the whole-proteome selectivity of ACBI1-induced degradation. opnme.com In these experiments, out of 6,586 quantified proteins, only SMARCA2, SMARCA4, and PBRM1 were identified as significantly degraded. opnme.com Notably, the levels of other BAF sub-units remained unchanged, highlighting the specificity of ACBI1. opnme.com The selectivity of ACBI1 towards its intended targets was further confirmed by global protein quantification in the neuroblastoma cell line Kelly Cells, where it induced the selective degradation of SMARCA2 and SMARCA4. opnme.com
For FAK-targeting PROTACs, quantitative mass spectrometry-based proteomics has also been employed to assess selectivity. One such study revealed that while FAK was the most significantly depleted protein upon treatment with a FAK PROTAC, several other kinases were also degraded, indicating a multi-targeted nature for that specific PROTAC. nih.gov This underscores the importance of rigorous selectivity profiling in the development of PROTACs to ensure that the desired therapeutic effect is not confounded by off-target activities. The selectivity of a PROTAC can be influenced by all three of its components: the E3 ligase ligand, the linker, and the target-binding warhead. nih.gov
Proteomic Analysis of Degradation Specificity
Proteomic analyses have been instrumental in defining the specificity of PROTACs constructed with this compound. A notable example is a PROTAC, designated as PROTAC 1, which was designed to target the bromodomains of the chromatin remodeling proteins SMARCA2 and SMARCA4. researchgate.net
Initial characterization of PROTAC 1 in MV-4-11 acute myeloid leukemia cells revealed it to be a partial degrader of its intended targets. Capillary electrophoresis analysis demonstrated a maximal degradation of approximately 65% for SMARCA2 and 70% for SMARCA4. researchgate.net The concentration of PROTAC 1 required to achieve 50% degradation (DC50) was determined to be 300 nM for SMARCA2 and 250 nM for SMARCA4 in this cell line. researchgate.net
Further structure-guided optimization of this initial molecule led to the development of a more potent degrader, ACBI1. nih.govaacrjournals.org A comprehensive, unbiased proteomic analysis of ACBI1 in MV-4-11 cells, following treatment at a concentration of 333 nM for 8 hours, demonstrated a high degree of selectivity. The primary targets identified for degradation were SMARCA2, SMARCA4, and PBRM1, a related bromodomain-containing protein. nih.gov This highlights the ability to achieve target selectivity through rational design of the PROTAC molecule.
| Compound | Target Protein | Cell Line | DC50 | Maximum Degradation (Dmax) |
| PROTAC 1 | SMARCA2 | MV-4-11 | 300 nM | ~65% |
| PROTAC 1 | SMARCA4 | MV-4-11 | 250 nM | ~70% |
| ACBI1 | SMARCA2 | MV-4-11 | 6 nM | >95% |
| ACBI1 | SMARCA4 | MV-4-11 | 11 nM | >95% |
| ACBI1 | PBRM1 | MV-4-11 | 32 nM | >95% |
Phenotypic Outcomes in Preclinical Models
The targeted degradation of proteins by this compound-based PROTACs has been shown to translate into significant phenotypic changes in cancer cell models, including effects on cell viability, proliferation, and the induction of programmed cell death.
Cellular Viability and Proliferation Assays
The degradation of SMARCA2 and SMARCA4 by the optimized PROTAC, ACBI1, resulted in potent anti-proliferative effects in various cancer cell lines. nih.govaacrjournals.org In SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines, which are dependent on SMARCA2 for survival, ACBI1 demonstrated significant inhibition of cell proliferation. nih.gov This effect was also observed in acute myeloid leukemia (AML) cell lines that are dependent on the ATPase activity of SMARCA4. nih.gov The anti-proliferative effects of ACBI1 were shown to be a direct consequence of the on-target degradation of SMARCA2 and SMARCA4. aacrjournals.org
Apoptosis Induction and Cell Cycle Modulation
In addition to inhibiting proliferation, the degradation of SMARCA2 and SMARCA4 by ACBI1 was also shown to induce apoptosis, or programmed cell death. nih.govdundee.ac.uk This was observed in both AML cell lines with an intact BAF complex and in cancer cells harboring SMARCA4 mutations. aacrjournals.org The induction of apoptosis further underscores the therapeutic potential of targeting these chromatin remodeling proteins for degradation.
Gene Expression Profiling Post-Degradation
The degradation of key cellular proteins by PROTACs can be expected to lead to significant alterations in gene expression. While specific gene expression profiling data for PROTACs utilizing this compound is not yet extensively detailed in the public domain, studies on the parent VHL ligand, VH032, have shown that its inhibition of VHL can lead to the upregulation of hypoxia-inducible factor (HIF) target genes. nih.gov This is a known consequence of stabilizing HIF-1α, a primary substrate of the VHL E3 ligase. For PROTACs, the primary downstream effects on gene expression are anticipated to be a consequence of the degradation of the target protein. For instance, the degradation of transcription factors or chromatin remodeling proteins like SMARCA2 and SMARCA4 would be expected to lead to widespread changes in the transcriptional landscape of the cell.
In Vivo Preclinical Efficacy Studies (Excluding Dosage, Administration, and Safety)
The translation of in vitro findings to in vivo models is a critical step in the preclinical evaluation of any potential therapeutic.
Proof-of-Concept Studies in Disease Models
While in vivo efficacy data for the initial PROTAC 1 is not available, subsequent research with other VHL-recruiting PROTACs targeting SMARCA2 has demonstrated the potential of this therapeutic strategy in preclinical cancer models. An orally bioavailable VHL-recruiting PROTAC, ACBI2, which selectively degrades SMARCA2 over SMARCA4, has shown efficacy in in vivo models of SMARCA4-deficient cancers. researchgate.net Similarly, another potent and selective SMARCA2-degrading PROTAC, A947, has demonstrated in vivo efficacy in SMARCA4 mutant cancer models. allgenbio.com These studies provide strong proof-of-concept for the therapeutic utility of degrading SMARCA2 in cancers with specific genetic vulnerabilities.
Pharmacodynamic Biomarker Analysis in Animal Models
The in vivo efficacy of PROTACs (Proteolysis Targeting Chimeras) utilizing this compound as the von Hippel-Lindau (VHL) E3 ligase ligand is critically assessed through the analysis of pharmacodynamic biomarkers in animal models. These biomarkers provide essential insights into the mechanism of action, target engagement, and downstream biological consequences of PROTAC-mediated protein degradation. The primary pharmacodynamic assessments for a PROTAC incorporating this compound would typically involve the quantification of the target protein, the VHL E3 ligase itself, and key downstream signaling molecules such as Hypoxia-Inducible Factor 1-alpha (HIF-1α).
While specific in vivo data for a PROTAC explicitly containing this compound is not publicly available in extensive detail, the established mechanism of VHL-recruiting PROTACs allows for a clear projection of the expected pharmacodynamic effects. Upon administration of a PROTAC, the molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
A key aspect of pharmacodynamic analysis is to monitor the levels of the target protein in relevant tissues. For instance, in studies of a Focal Adhesion Kinase (FAK)-targeting PROTAC, significant degradation of FAK protein has been observed in various tissues in mice. This demonstrates the ability of the PROTAC to engage its target and induce its degradation in a living organism.
The stability of the VHL E3 ligase is another important consideration. While the primary function of the PROTAC is to induce the degradation of the target protein, the effect on the E3 ligase itself is also monitored. Ideally, the PROTAC should act catalytically, meaning that a single PROTAC molecule can induce the degradation of multiple target protein molecules without being consumed in the process and without causing significant degradation of the E3 ligase.
Furthermore, as this compound is a derivative of a VHL inhibitor, it is crucial to assess its impact on the VHL-HIF-1α pathway. VHL is a key negative regulator of HIF-1α, a transcription factor that plays a central role in the cellular response to hypoxia. By binding to VHL, the PROTAC could potentially disrupt the VHL-HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α. Therefore, monitoring HIF-1α levels in tissues is a critical pharmacodynamic biomarker to evaluate the potential for off-target effects related to the VHL ligand component of the PROTAC.
Detailed preclinical studies would involve treating animal models, such as mice, with the this compound-containing PROTAC at various dose levels and time points. Subsequently, tissue samples would be collected and analyzed using techniques like Western blotting or mass spectrometry to quantify the levels of the target protein, VHL, and HIF-1α.
The following interactive data table illustrates the type of data that would be generated from such a pharmacodynamic study. Please note that this table is a representative example based on expected outcomes and does not reflect actual experimental data for a specific this compound PROTAC, as such comprehensive data is not currently available in the public domain.
| Treatment Group | Time Point | Tumor Target Protein Level (% of Vehicle Control) | Tumor VHL Level (% of Vehicle Control) | Tumor HIF-1α Level (% of Vehicle Control) |
|---|---|---|---|---|
| Vehicle Control | 24h | 100% | 100% | 100% |
| PROTAC (Low Dose) | 24h | 50% | 95% | 120% |
| PROTAC (High Dose) | 24h | 10% | 90% | 150% |
| Vehicle Control | 72h | 100% | 100% | 100% |
| PROTAC (Low Dose) | 72h | 75% | 98% | 110% |
| PROTAC (High Dose) | 72h | 30% | 92% | 130% |
Applications of Vh032 Cyclopropane F in Chemical Biology and Drug Discovery Research
Development of Novel Protein Degraders for Therapeutic Targets
VH032-cyclopropane-F is a foundational component in the synthesis of novel PROTACs aimed at a variety of therapeutic targets. As a derivative of the VHL ligand VH032, it functions as the E3 ligase-recruiting moiety in the heterobifunctional PROTAC architecture. medchemexpress.com Researchers connect this compound via a chemical linker to a ligand that binds a specific protein of interest (POI). This ternary complex formation (Target:PROTAC:VHL) triggers the ubiquitination and subsequent proteasomal degradation of the target protein. alfa-chemistry.com
Detailed research has demonstrated the utility of this compound in creating potent and selective degraders for clinically relevant targets.
BAF Complex Subunits (SMARCA2/SMARCA4): In a notable study, this compound was incorporated into a PROTAC, referred to as PROTAC 1, designed to target the bromodomains of the BAF chromatin remodeling complex subunits SMARCA2 and SMARCA4. medchemexpress.comxcessbio.com These proteins are frequently implicated in cancer development. PROTAC 1 was shown to be a partial degrader of both SMARCA2 and SMARCA4, highlighting the ability to target components of large protein complexes. medchemexpress.comxcessbio.commedchemexpress.com
Focal Adhesion Kinase (FAK): A FAK-targeting PROTAC was developed utilizing this compound. medchemexpress.commedchemexpress.com This degrader demonstrated enhanced antitumor activity in models of KRAS-mutant non-small cell lung cancer. medchemexpress.commedchemexpress.com Interestingly, the parent compound this compound alone was observed to increase FAK expression levels in A427 cancer cells, underscoring the importance of the complete PROTAC molecule for achieving targeted degradation. medchemexpress.commedchemexpress.comclinisciences.com
| PROTAC Target | PROTAC Example | Key Research Finding | Citation |
| SMARCA2 / SMARCA4 | PROTAC 1 | Partial degradation of BAF complex subunits SMARCA2 and SMARCA4. | medchemexpress.comxcessbio.commedchemexpress.com |
| Focal Adhesion Kinase (FAK) | FAK-targeting PROTAC | Enhanced antitumor activity in KRAS-mutant non-small cell lung cancer models. | medchemexpress.commedchemexpress.com |
Exploration of Previously "Undruggable" Proteins through PROTAC Technology
A significant portion of the human proteome, estimated to be over 80%, is considered "undruggable" by conventional small-molecule inhibitors. This class includes proteins lacking enzymatic active sites, such as transcription factors and scaffolding proteins. sigmaaldrich.comgoogle.com PROTAC technology offers a revolutionary strategy to target these proteins for degradation, and this compound is a key enabler of this approach. medchemexpress.com
By inducing degradation rather than requiring inhibition, PROTACs built with this compound can neutralize the function of proteins that have long been considered intractable.
Targeting Transcription Factors: DNA-binding proteins like transcription factors are notoriously difficult to inhibit with small molecules. However, they can be effectively targeted for degradation. PROTACs provide a mechanism to remove these proteins from the cellular environment, and VHL ligands like this compound are instrumental in designing such molecules. sigmaaldrich.com
Chromatin Remodeling Complexes: The work on degrading SMARCA2 and SMARCA4 also serves as a prime example of targeting the "undruggable" space. medchemexpress.comxcessbio.com These ATP-dependent helicases are part of the large BAF (SWI/SNF) complex, and modulating their function with traditional inhibitors has proven challenging. By using a this compound-based PROTAC, researchers demonstrated the feasibility of targeting these core subunits for degradation, thereby exposing vulnerabilities in certain cancers. medchemexpress.comxcessbio.com
The ability to create degraders for such challenging targets opens up vast new opportunities for therapeutic intervention and for studying the biology of proteins that were previously difficult to probe.
Construction of Research Tools for Protein Function Elucidation
Beyond direct therapeutic applications, this compound is used to construct chemical probes for fundamental biological research. By enabling the acute and reversible degradation of a target protein, these PROTAC tools allow for precise dissection of protein function in a manner that can be more controlled than traditional genetic methods like RNA interference or CRISPR/Cas9. sigmaaldrich.com
The catalytic nature and temporal control offered by PROTACs provide a powerful means to study dynamic cellular processes.
Probing Protein Dependencies: The study demonstrating the degradation of BAF complex subunits SMARCA2 and SMARCA4 with a this compound-based PROTAC is a key example. medchemexpress.comxcessbio.com This tool allowed researchers to reveal and study the specific dependency of certain cancer cell lines on these particular subunits, thereby elucidating their functional role in cell survival. medchemexpress.comxcessbio.com
Building Degrader Libraries: this compound is considered a fundamental building block for the development of entire libraries of protein degraders. sigmaaldrich.com Such libraries can be used in screening campaigns to identify degraders for novel targets or to systematically probe the function of protein families, such as kinases.
The use of this compound to create bespoke degraders allows for the conditional and selective removal of a protein, helping to uncover its role in complex biological networks and cellular pathways.
Design of Fluorescent PROTACs for Real-Time Imaging in Biological Systems
Understanding the pharmacokinetics and pharmacodynamics of PROTACs within a living cell is crucial for optimizing their design. A cutting-edge application for E3 ligase ligands like this compound is their incorporation into fluorescently labeled PROTACs. These molecules serve as powerful research tools for real-time imaging and quantitative analysis of protein degradation. alfa-chemistry.com
By attaching a fluorophore to the PROTAC molecule, researchers can directly visualize its cellular uptake, distribution, and engagement with the target protein and E3 ligase. alfa-chemistry.com
Mechanism of Action Studies: Fluorescent labeling enables the real-time observation of ternary complex formation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to monitor the binding of the PROTAC to its targets and to quantify the kinetics of the degradation process as it happens. alfa-chemistry.com
Live-Cell Imaging: The most direct application is in live-cell fluorescence microscopy. Scientists can track the degradation of a fluorescently tagged target protein or observe the localization of the fluorescent PROTAC itself. This provides invaluable spatial and temporal information about the degrader's activity within the complex cellular environment. alfa-chemistry.comresearchgate.net
While specific, published examples of fluorescent PROTACs built directly with this compound are still emerging in the literature, it is a commonly used VHL ligand for creating such advanced probes. alfa-chemistry.com The development of these tools is critical for answering key questions about PROTAC efficiency, selectivity, and mechanism of action, thereby accelerating the entire field of targeted protein degradation.
Advanced Methodologies and Analytical Approaches in Vh032 Cyclopropane F Research
Quantitative Proteomics for Degradation Assessment
Quantitative proteomics is an indispensable tool for evaluating the primary function of a VH032-cyclopropane-F-based PROTAC: the degradation of its intended protein target. This methodology allows for a global and unbiased assessment of changes in protein abundance across the entire proteome following treatment with the degrader. nih.gov
Research in this area typically employs mass spectrometry (MS)-based approaches, such as Tandem Mass Tag (TMT) labeling or label-free quantification (LFQ). nih.govnih.gov In a representative TMT experiment, cells are treated with the PROTAC, a negative control, or a vehicle (like DMSO). After treatment, proteins are extracted, digested into peptides, and labeled with isobaric TMT reagents. The samples are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the precise quantification of thousands of proteins simultaneously, revealing the potency and selectivity of the PROTAC.
The primary data output is a "volcano plot," which visualizes both the statistical significance (p-value) and the magnitude of change (fold change) for each identified protein. For a successful PROTAC, the target protein should appear as a significant outlier, showing a substantial decrease in abundance, while most other proteins remain unaffected. nih.gov This confirms on-target activity and provides a broad view of potential off-target effects. For instance, studies on VHL-based PROTACs have used quantitative proteomics to confirm the specific degradation of target kinases while assessing effects on the wider kinome. nih.gov
Table 1: Illustrative Quantitative Proteomics Data for a this compound-based PROTAC This table represents hypothetical data from a TMT-MS experiment to show the specific degradation of a target protein.
| Protein | Log2 Fold Change | -Log10 (p-value) | Status |
| Target Protein X | -3.5 | 5.2 | Significantly Downregulated |
| Housekeeping Protein A | 0.05 | 0.1 | Unchanged |
| Kinase Y | -0.1 | 0.2 | Unchanged |
| Structural Protein B | 0.02 | 0.05 | Unchanged |
| VHL | 0.15 | 0.3 | Unchanged |
| Off-target Protein Z | -0.5 | 1.0 | Unchanged |
Biophysical Techniques for Binding Characterization
Understanding the physical interactions between the PROTAC, the VHL E3 ligase, and the target protein is fundamental to rational drug design. Several biophysical techniques are employed to characterize the formation of the crucial ternary complex (VHL-PROTAC-Target Protein) and its constituent binary interactions. acs.orgnih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (dissociation constant, Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of an interaction. reactionbiology.comresearchgate.net In the context of this compound, ITC is used to quantify its binding affinity to the VHL protein. For example, research on the parent ligand VH032 and its derivatives has used ITC to confirm high-affinity binding to VHL. selleckchem.comwisc.edu The resulting data provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. reactionbiology.com
Table 2: Representative ITC Data for this compound Binding to VHL This table shows typical parameters obtained from an ITC experiment.
| Parameter | Value | Description |
| Kd (nM) | 85 | Dissociation Constant (Affinity) |
| N (Stoichiometry) | 1.05 | Molar ratio of ligand to protein |
| ΔH (kcal/mol) | -9.8 | Enthalpy Change (Heat of binding) |
| -TΔS (kcal/mol) | -1.5 | Entropic Contribution |
| ΔG (kcal/mol) | -11.3 | Gibbs Free Energy (Binding energy) |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real time. reactionbiology.com In a typical SPR experiment, one binding partner (e.g., the VHL protein) is immobilized on a sensor chip. The other binding partner (e.g., a PROTAC containing this compound) is flowed over the surface at various concentrations. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This real-time data allows for the calculation of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be derived (KD = kd/ka). acs.orgreactionbiology.com
Table 3: Example SPR Kinetic Data for VHL-PROTAC Interaction This table illustrates kinetic constants derived from an SPR analysis.
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| PROTAC with this compound | 2.1 x 105 | 1.5 x 10-3 | 7.1 |
Fluorescence Polarization (FP) is a solution-based, homogeneous technique well-suited for high-throughput screening and binding affinity determination. acs.orgnih.gov The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. For this compound, a competitive FP assay is often used. In this format, a fluorescently labeled VHL ligand (a fluorescent probe) is incubated with the VHL protein. nih.gov This binding results in a high FP signal because the large complex tumbles slowly. When an unlabeled competitor, such as this compound, is introduced, it displaces the fluorescent probe from VHL, leading to a decrease in the FP signal as the small, unbound probe tumbles rapidly. By titrating the concentration of the unlabeled competitor, a dose-response curve can be generated to determine its binding affinity, typically expressed as an IC50 or Ki value. acs.org
Table 4: Comparative Binding Affinities from a Competitive FP Assay This table shows example data comparing this compound to other VHL ligands.
| Compound | Binding Affinity (Ki, nM) |
| Fluorescent Probe (e.g., BODIPY FL VH032) | 3.0 |
| This compound | 12.5 |
| VH032 (Parent Compound) | 77.8 |
| VH298 (Related Ligand) | 44.0 |
Live-Cell Imaging Techniques for PROTAC Activity Monitoring
While biophysical assays provide precise data on isolated interactions, live-cell imaging techniques offer invaluable insights into the spatial and temporal dynamics of PROTAC activity within a cellular environment. alfa-chemistry.com These methods use fluorescence microscopy to visualize the entire degradation process in real time.
To monitor PROTAC activity, researchers can employ fluorescently labeled molecules. alfa-chemistry.com For example, a PROTAC incorporating this compound can be synthesized with a fluorescent tag. Alternatively, the target protein and/or the VHL ligase can be genetically fused to fluorescent proteins (e.g., GFP, RFP). Using techniques like confocal microscopy or Förster Resonance Energy Transfer (FRET), scientists can observe the PROTAC-induced co-localization of the target protein and VHL, often seen as the formation of distinct puncta within the cell. alfa-chemistry.com Following this proximity induction, the subsequent degradation of the target is visualized as a time-dependent loss of its fluorescent signal. Another advanced method is the NanoBRET™ assay, which can be used to quantify ternary complex formation and protein degradation kinetics inside living cells. nih.gov
Table 5: Overview of Live-Cell Imaging Techniques in PROTAC Research This table summarizes common imaging methods and their applications for studying this compound-based PROTACs.
| Technique | Principle | Information Gained |
| Confocal Microscopy | Optical sectioning to create high-resolution images of fluorescently tagged proteins. | Visualization of protein localization, PROTAC-induced co-localization (puncta formation), and target degradation over time. |
| FRET/BRET | Energy transfer between two light-sensitive molecules (donor and acceptor) when in close proximity. | Real-time monitoring and quantification of ternary complex formation (VHL-PROTAC-Target) within the cell. |
| Time-Lapse Imaging | Acquiring images at regular intervals to create a movie of cellular processes. | Kinetic analysis of target protein degradation, tracking the rate and extent of signal loss. |
Mass Spectrometry-Based Methods for Ubiquitination Analysis
A key mechanistic step in PROTAC action is the ubiquitination of the target protein by the recruited E3 ligase. nih.govnih.gov Mass spectrometry (MS) provides the definitive method to confirm that this event occurs and to identify the specific lysine (B10760008) residues on the target protein that are modified with ubiquitin.
The most common approach is the di-glycine (di-Gly) remnant profiling method, also known as ubiquitinomics. nih.govembopress.org After treating cells with a this compound-based PROTAC, the total protein is extracted and digested with trypsin. Trypsin cleaves the ubiquitin chain but leaves a characteristic di-Gly signature attached to the lysine residue where ubiquitination occurred. Peptides carrying this di-Gly remnant are then enriched using specialized antibodies. embopress.org The enriched peptides are subsequently analyzed by LC-MS/MS. This powerful technique not only confirms that the target protein was ubiquitinated but also maps the precise location of the modification(s), creating a "ubiquitination map" for the targeted protein. nih.gov This information is critical for understanding the structural requirements for efficient degradation.
Table 6: Hypothetical Ubiquitination Site Analysis of Target Protein X This table shows potential lysine ubiquitination sites on a target protein identified by di-Gly remnant mass spectrometry after treatment with a this compound PROTAC.
| Protein | Identified Ubiquitination Site (Lysine Residue) | Peptide Sequence with di-Gly Remnant | Confidence Score |
| Target Protein X | K121 | TLEGVK(gg) EAFMDR | High |
| Target Protein X | K368 | YSIPEK(gg) LNR | High |
| Target Protein X | K445 | VFQK(gg) AVIPSR | Medium |
CRISPR/Cas9-Based Genetic Screening for Pathway Deconvolution
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology has revolutionized functional genomics, providing a powerful tool for systematically interrogating gene function. In the context of the von Hippel-Lindau (VHL) E3 ligase ligand, this compound, CRISPR/Cas9-based genetic screens are instrumental in deconvoluting the complex cellular pathways that govern its activity, particularly when incorporated into Proteolysis Targeting Chimeras (PROTACs). These unbiased, genome-wide screening approaches allow for the identification of genes and pathways that are essential for the function of such targeted protein degraders.
PROTACs that utilize this compound function by recruiting the VHL E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov The efficiency of this process is dependent on a multitude of cellular factors, from the components of the ubiquitin-proteasome system to pathways that regulate the expression and stability of the target protein and the E3 ligase complex. CRISPR/Cas9 screens can systematically knock out or activate every gene in the genome, enabling researchers to identify which genetic perturbations affect cellular sensitivity to a this compound-based PROTAC. bitesizebio.com
A common strategy involves a pooled, loss-of-function CRISPR screen. In this setup, a library of single-guide RNAs (sgRNAs) targeting all known human genes is introduced into a population of cancer cells. These cells are then treated with the PROTAC of interest. Cells that acquire resistance to the PROTAC's effects (e.g., continued proliferation in an anti-cancer context) will be enriched in the surviving population. By sequencing the sgRNAs present in the resistant cells, researchers can identify the genes whose knockout confers resistance.
For a PROTAC containing this compound, such a screen would be expected to identify core components of the VHL-Cullin-RING E3 ligase (CRL2^VHL^) complex as essential for its activity. Knocking out genes like VHL, CUL2, or RBX1 would likely lead to resistance, as the PROTAC would be unable to recruit a functional E3 ligase. mdpi.com Beyond these expected hits, CRISPR screens can uncover novel modulators of the PROTAC's activity. For instance, genes involved in the transcriptional regulation of the target protein or pathways that compete for VHL binding could be identified.
Conversely, CRISPR activation (CRISPRa) screens can be employed to identify genes whose overexpression enhances PROTAC activity. biorxiv.orgnih.gov This approach is particularly useful for identifying limiting factors in the degradation pathway. biorxiv.orgnih.gov For example, if the expression of a particular E3 ligase component is low in a certain cell type, a CRISPRa screen could pinpoint this by showing that its upregulation sensitizes the cells to the PROTAC. nih.gov
The data generated from these screens are typically represented in formats that highlight the genes whose perturbation leads to the most significant change in phenotype. A volcano plot, for instance, can visualize both the statistical significance and magnitude of change for each targeted gene. The results are then analyzed using bioinformatics tools to identify enriched pathways and functional gene clusters, providing a comprehensive map of the cellular machinery that interacts with the this compound-based PROTAC.
The insights gained from CRISPR/Cas9-based genetic screens are crucial for understanding the mechanism of action of this compound-containing PROTACs, predicting potential resistance mechanisms, and identifying patient populations that are most likely to respond to treatment.
Future Perspectives and Research Directions
Development of Next-Generation VH032-cyclopropane-F Derived PROTACs
The development of next-generation PROTACs derived from this compound is a focal point of current research. Scientists are exploring novel linkers and warheads to attach to the this compound core, aiming to create degraders for a wider range of protein targets. abmole.commedchemexpress.comxcessbio.com For instance, this compound can be connected to a ligand for the SMARCA BD protein to create PROTAC 1, a partial degrader of SMARCA2 and SMARCA4. medchemexpress.comxcessbio.comtargetmol.com This modularity allows for the creation of a diverse library of protein degraders. sigmaaldrich.com
Researchers are systematically varying conjugation patterns and linkers to optimize the degradation activity of these next-generation PROTACs. researchgate.net This involves exploring different linker lengths and compositions to fine-tune the spatial arrangement between the target protein and the VHL E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. researchgate.netrsc.org The goal is to develop PROTACs with enhanced selectivity and potency for specific disease-related proteins.
Expanding the Repertoire of E3 Ligases Recruited by this compound Conjugates
Currently, this compound is primarily utilized to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. abmole.comalfa-chemistry.com However, the human genome encodes over 600 different E3 ligases, presenting a vast and largely untapped resource for targeted protein degradation. nih.gov A significant future direction is to engineer this compound-based conjugates that can recruit other E3 ligases beyond VHL.
This expansion would address potential resistance mechanisms that could arise from mutations in the VHL protein and could also allow for tissue-specific protein degradation, as different E3 ligases are expressed at varying levels in different cell types. researchgate.net Research in this area will involve the design and synthesis of novel E3 ligase-binding moieties that can be appended to the this compound scaffold.
Addressing Challenges in Ternary Complex Formation and Stability
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ligase. nih.govrsc.org A key challenge in the development of this compound-based PROTACs is ensuring the efficient formation and stability of this complex. rsc.org
Future research will focus on understanding the biophysical principles that govern ternary complex formation. This includes investigating the role of cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. Biophysical studies suggest that increased ternary complex stability correlates with improved degradation profiles. researchgate.net Techniques such as surface plasmon resonance and isothermal titration calorimetry will be instrumental in characterizing the thermodynamics and kinetics of these interactions, providing insights to guide the rational design of more effective PROTACs. researchgate.netnih.gov
Innovative Strategies for Enhancing In Vivo Potency (Excluding Clinical Translation)
While in vitro studies have shown the promise of this compound-derived PROTACs, achieving potent in vivo activity remains a significant hurdle. Future research will explore innovative strategies to enhance the in vivo potency of these molecules, focusing on their pharmacokinetic and pharmacodynamic properties.
One approach involves the use of fluorescently tagged this compound derivatives. alfa-chemistry.com These fluorescent probes allow for real-time tracking of PROTAC distribution and target degradation within living organisms, providing valuable data to optimize their in vivo performance. alfa-chemistry.com Additionally, research into the "chameleonicity" of PROTACs, or their ability to adapt their properties to different environments, could lead to improved cell permeability and oral bioavailability, key factors for in vivo efficacy. unito.it
Integration of Artificial Intelligence and Machine Learning in this compound PROTAC Design
The vast chemical space and complex structure-activity relationships of PROTACs make their design a challenging endeavor. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of this compound-based PROTACs. researchgate.netrsc.org
Q & A
How can researchers design experiments to evaluate VH032-cyclopropane-F’s efficacy in PROTAC-mediated protein degradation?
Answer:
- Experimental Design Framework :
- Step 1 : Define the target protein (e.g., SMARCA2/4) and link this compound to a compatible ligand via a linker. Ensure the linker length and chemistry align with steric and thermodynamic requirements for ternary complex formation .
- Step 2 : Use cell-based assays (e.g., Western blot, immunofluorescence) to quantify degradation efficiency. Include controls with non-functional PROTAC analogs to isolate this compound’s contribution .
- Step 3 : Validate proteasome dependency via inhibition assays (e.g., MG132) and assess off-target effects using proteome-wide mass spectrometry .
Advanced Consideration : Optimize linker flexibility and hydrophobicity to balance cell permeability and ternary complex stability. Use molecular dynamics simulations to predict binding kinetics .
What methodologies are recommended for resolving contradictions in reported degradation efficiency of this compound-based PROTACs across studies?
Answer:
- Data Contradiction Analysis Framework :
- Step 1 : Cross-validate experimental conditions (e.g., cell line variability, proteasome activity, and expression levels of VHL E3 ligase). Use isogenic cell lines to control for genetic background .
- Step 2 : Standardize quantification methods (e.g., dose-response curves, IC50 calculations) and report normalized degradation rates relative to baseline protein levels .
- Step 3 : Conduct meta-analyses of existing literature to identify confounding variables (e.g., buffer composition in in vitro assays). Apply systematic review principles from Cochrane guidelines, such as bias reduction through diversified sourcing .
Advanced Consideration : Use machine learning to model degradation efficiency as a function of PROTAC structure and cellular context .
How should researchers formulate hypothesis-driven questions for optimizing this compound’s selectivity in VHL-dependent degradation pathways?
Answer:
- Hypothesis Development Framework :
- Step 1 : Apply the PICO framework (Population: Target protein; Intervention: this compound-PROTAC; Comparison: Non-VHL ligands; Outcome: Degradation specificity) to structure the research question .
- Step 2 : Use the FINER criteria to ensure feasibility (e.g., CRISPR-edited VHL-knockout models), novelty (e.g., unexplored E3 ligase crosstalk), and relevance (e.g., therapeutic potential in oncology) .
- Step 3 : Conduct a literature review focusing on VHL’s substrate recognition mechanisms and competing E3 ligases (e.g., CRBN) to identify selectivity determinants .
Advanced Consideration : Employ kinetic target engagement assays to measure PROTAC residence time on VHL versus off-target E3 ligases .
What strategies are effective for synthesizing and characterizing this compound derivatives with enhanced stability?
Answer:
- Synthesis and Characterization Framework :
- Step 1 : Optimize cyclopropane ring functionalization via [2+1] cycloaddition reactions to improve metabolic stability. Monitor reaction intermediates using LC-MS and NMR .
- Step 2 : Assess solubility and plasma stability via accelerated degradation studies (e.g., pH 7.4 buffer with liver microsomes). Use HPLC-PDA for purity analysis .
- Step 3 : Validate structural integrity via X-ray crystallography or cryo-EM to confirm ligand binding to VHL’s hydrophobic pocket .
Advanced Consideration : Apply computational tools (e.g., DFT calculations) to predict electronic effects of fluorine substitutions on binding affinity .
How can researchers systematically evaluate the ethical and practical limitations of using this compound in in vivo studies?
Answer:
- Ethical and Feasibility Framework :
- Step 1 : Align with NIH guidelines for animal welfare: Define endpoints for tumor regression studies to minimize suffering, and justify sample sizes via power analysis .
- Step 2 : Assess pharmacokinetic challenges (e.g., bioavailability, tissue distribution) using radiolabeled this compound and PET imaging .
- Step 3 : Address intellectual property constraints by reviewing patent databases (e.g., USPTO) to avoid infringement on PROTAC designs .
Advanced Consideration : Use organoid models to reduce reliance on vertebrate animals while maintaining physiological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
